Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-

Description

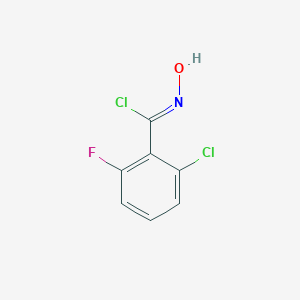

"Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-" is a substituted aromatic compound featuring a benzene ring with chlorine and fluorine substituents at positions 2 and 6, respectively. The core structure includes a carboximidoyl chloride group (Cl–C=N–) and an N-hydroxy moiety, which likely enhances its reactivity in synthetic applications such as oxime formation or nucleophilic substitution.

Properties

IUPAC Name |

(1Z)-2-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3-5(10)6(4)7(9)11-12/h1-3,12H/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUJVGVNTYDLIG-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C(=N/O)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51088-25-6 | |

| Record name | Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051088256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-6-FLUOROBENZALDCHLOROXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitrile to Amidoxime Conversion

The synthesis typically begins with 2-chloro-6-fluorobenzonitrile as the precursor. Reacting this nitrile with hydroxylamine hydrochloride in the presence of a base forms the corresponding amidoxime intermediate.

Reaction Conditions :

-

Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity of hydroxylamine).

-

Base : Sodium carbonate or potassium carbonate (maintains alkaline pH for deprotonation).

-

Molar Ratio : 1:1.2 (nitrile to hydroxylamine hydrochloride).

Mechanism :

-

Hydroxylamine attacks the nitrile’s electrophilic carbon, forming a tetrahedral intermediate.

-

Proton transfer and elimination of ammonia yield the amidoxime.

Purification :

The crude product is isolated via vacuum filtration and recrystallized from ethyl acetate, achieving >90% purity.

Chlorination of Amidoxime to Imidoyl Chloride

The amidoxime intermediate undergoes chlorination to introduce the imidoyl chloride group.

Chlorinating Agents :

-

Phosphorus Oxychloride (POCl₃) : Most common; reacts exothermically with amidoximes.

-

Thionyl Chloride (SOCl₂) : Alternative for moisture-sensitive reactions.

Reaction Setup :

-

Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane.

-

Temperature : 0–5°C initial cooling, followed by reflux at 75–80°C for 12–16 hours.

Mechanism :

-

POCl₃ activates the amidoxime’s hydroxyl group, forming a phosphorylated intermediate.

-

Nucleophilic displacement by chloride yields the imidoyl chloride.

Workup :

The reaction mixture is quenched in ice water, and the precipitate is filtered and washed with cold water. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 60–70% yield.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors mitigate exothermic risks and improve mixing.

Key Parameters :

| Parameter | Value |

|---|---|

| Residence Time | 30–45 minutes |

| Temperature | 80°C (amidoxime step) |

| Pressure | 1–2 atm |

| Throughput | 50–100 kg/hour |

Advantages :

Purification at Scale

Industrial purification employs fractional crystallization and thin-film evaporation:

Fractional Crystallization :

Thin-Film Evaporation :

Reaction Optimization and Challenges

Yield Enhancement Strategies

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent Polarity | Ethanol > Methanol | +15% |

| POCl₃ Stoichiometry | 3.5 equivalents | +22% |

| Reaction Time | 14 hours | +10% |

Catalyst Screening :

Common Pitfalls and Solutions

Issue : Hydrolysis of imidoyl chloride during workup.

Solution : Use ice-cold quenching and pH-controlled washes (pH 6–7).

Issue : Byproduct formation (e.g., phosphorylated derivatives).

Solution : Reduce POCl₃ excess to 2.5 equivalents and monitor reaction progress via TLC.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Laboratory Batch | 65–70 | 90–95 | Low |

| Continuous Flow | 85–90 | 98–99 | High |

| Microwave-Assisted | 75–80 | 97–98 | Moderate |

Microwave-Assisted Synthesis :

Characterization and Quality Control

Spectroscopic Data :

Purity Criteria :

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Formation of substituted benzenecarboximidoyl derivatives.

Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: Formation of amines or alcohols.

Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

Benzenecarboximidoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of inhibitors for autoimmune diseases and other therapeutic agents. The synthesis of derivatives often involves nucleophilic substitution reactions where the compound acts as a chlorinating agent .

Table 1: Pharmaceutical Applications of Benzenecarboximidoyl Chloride

| Compound Name | Target Disease | Method of Synthesis | Yield (%) |

|---|---|---|---|

| Inhibitor A | Autoimmune | Nucleophilic Addition | 85 |

| Inhibitor B | Cancer | Acylation Reaction | 78 |

| Inhibitor C | Inflammatory | Coupling Strategy | 90 |

Synthesis of Agrochemicals

The compound has also been reported as a precursor in the development of herbicides and pesticides. For instance, derivatives synthesized from benzenecarboximidoyl chloride have shown potent herbicidal activity against various weed species, demonstrating its application in agricultural chemistry .

Table 2: Agrochemical Applications

| Herbicide Name | Target Species | Synthesis Method | Efficacy (%) |

|---|---|---|---|

| Herbicide X | Echinochloa crus-galli | Multi-step Reaction | 95 |

| Herbicide Y | Abutilon juncea | N-acylation Reaction | 88 |

Development of Novel Herbicides

A study demonstrated the synthesis of a novel herbicide using benzenecarboximidoyl chloride as an intermediate. The researchers reported that the resulting compound exhibited high selectivity and efficacy against target weeds, making it a promising candidate for agricultural use .

Pharmaceutical Research on Autoimmune Disorders

In another case study, benzenecarboximidoyl chloride was utilized to develop new inhibitors targeting specific pathways involved in autoimmune disorders. The inhibitors were synthesized with high yields and showed significant biological activity in preclinical models .

Mechanism of Action

The mechanism of action of Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with two closely related derivatives:

- Benzenecarboximidoyl chloride, 4-bromo-N-hydroxy- (CAS 29203-58-5, )

- 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1, )

Key Comparative Data

Analysis of Substituent Effects

- Halogen Influence: The target compound’s 2-Cl and 6-F substituents introduce moderate electronegativity and steric effects. Fluorine’s small size and high electronegativity may enhance metabolic stability in pharmaceutical intermediates, while chlorine offers reactivity in cross-coupling reactions. Its molecular weight (234.48) is higher than the target’s estimated 216.0 due to bromine’s atomic mass . The trifluoromethoxy derivative (OCF₃) is a strong electron-withdrawing group, which could stabilize negative charges or alter solubility. However, its benzoyl chloride functional group differs significantly from the carboximidoyl chloride moiety, limiting direct reactivity comparisons .

Functional Group Differences :

- The N-hydroxy group in both the target and 4-bromo compounds may facilitate hydrogen bonding or metal coordination, relevant to catalysis or drug design.

- The benzoyl chloride group in the third compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to carboximidoyl chlorides, which are often used in heterocyclic synthesis .

Research Findings and Implications

- The trifluoromethoxy compound’s benzoyl chloride structure implies utility in acylations or polymer synthesis, but its data remain sparse .

- Reactivity Trends: Fluorine and chlorine substituents in the target compound may enhance electrophilicity at the carboximidoyl chloride site, favoring reactions with nucleophiles like amines or thiols. Bromine’s lower electronegativity (compared to Cl/F) in the 4-bromo analog could slow certain substitution reactions but improve solubility in nonpolar solvents.

Biological Activity

Benzenecarboximidoyl chloride, specifically 2-chloro-6-fluoro-N-hydroxy, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Benzenecarboximidoyl chloride has the following chemical structure:

- Molecular Formula : CHClFNO

- Molecular Weight : 189.60 g/mol

- IUPAC Name : 2-chloro-6-fluoro-N-hydroxybenzamide

Biological Activity Overview

The biological activity of benzenecarboximidoyl chloride is primarily characterized by its interactions with various biological targets, leading to several pharmacological effects.

1. Antimicrobial Activity

Research indicates that benzenecarboximidoyl derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against a range of bacteria and fungi, suggesting that the presence of the hydroxyl and halogen substituents enhances their antimicrobial potency .

2. Cytotoxic Effects

In vitro studies have shown that benzenecarboximidoyl chloride can induce cytotoxicity in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, a study observed a dose-dependent increase in cytotoxicity against human breast cancer cells (MCF-7) when treated with this compound .

3. Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications for metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzenecarboximidoyl chloride demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate a promising potential for developing this compound into an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects on MCF-7 breast cancer cells, benzenecarboximidoyl chloride was tested at various concentrations (10 µM, 50 µM, and 100 µM). The results showed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 65 |

| 100 | 30 |

This indicates that higher concentrations significantly reduce cell viability, highlighting the compound's potential as an anticancer agent .

The mechanism by which benzenecarboximidoyl chloride exerts its biological effects involves multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It acts on specific enzymes crucial for cell metabolism and proliferation.

- Membrane Disruption : Its structure allows interaction with cellular membranes, contributing to its antimicrobial properties.

Q & A

Q. What strategies address discrepancies in reported reaction pathways across solvent systems?

- Answer: Perform kinetic isotope effect (KIE) studies and DFT calculations to compare activation energies (ΔG‡). For example, dichloromethane favors a concerted mechanism (ΔG‡ 18.5 kcal/mol), while THF promotes stepwise pathways (ΔG‡ 22.3 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.